molecular formula C18H15ClN2O3 B2718463 3-[3-[(2-Chlorophenyl)methoxy]-4-methoxyphenyl]-2-cyanoprop-2-enamide CAS No. 444590-79-8

3-[3-[(2-Chlorophenyl)methoxy]-4-methoxyphenyl]-2-cyanoprop-2-enamide

Cat. No.: B2718463
CAS No.: 444590-79-8
M. Wt: 342.78
InChI Key: CLOYRYLFKPQIRW-UHFFFAOYSA-N
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Description

3-[3-[(2-Chlorophenyl)methoxy]-4-methoxyphenyl]-2-cyanoprop-2-enamide is a complex organic compound characterized by its unique chemical structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[3-[(2-Chlorophenyl)methoxy]-4-methoxyphenyl]-2-cyanoprop-2-enamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the reaction of 2-chlorophenol with methoxybenzaldehyde under specific conditions to form an intermediate, which is then further reacted with cyanoprop-2-enamide. The reaction conditions often involve the use of catalysts and solvents to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability .

Chemical Reactions Analysis

Types of Reactions

3-[3-[(2-Chlorophenyl)methoxy]-4-methoxyphenyl]-2-cyanoprop-2-enamide undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce alcohols or amines .

Mechanism of Action

The mechanism of action of 3-[3-[(2-Chlorophenyl)methoxy]-4-methoxyphenyl]-2-cyanoprop-2-enamide involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. This can lead to various biological effects, such as inhibition of cell proliferation or induction of apoptosis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 3-[3-[(2-Chlorophenyl)methoxy]-4-methoxyphenyl]-2-cyanoprop-2-enamide apart from similar compounds is its specific chemical structure, which imparts unique reactivity and biological activity. This makes it a valuable compound for various applications in scientific research and industry .

Properties

IUPAC Name

3-[3-[(2-chlorophenyl)methoxy]-4-methoxyphenyl]-2-cyanoprop-2-enamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15ClN2O3/c1-23-16-7-6-12(8-14(10-20)18(21)22)9-17(16)24-11-13-4-2-3-5-15(13)19/h2-9H,11H2,1H3,(H2,21,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CLOYRYLFKPQIRW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C=C(C#N)C(=O)N)OCC2=CC=CC=C2Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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